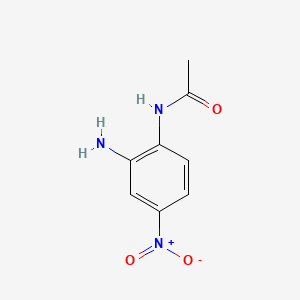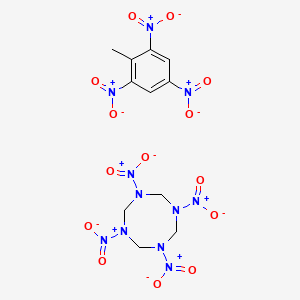
Octol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1,3,5-trinitrobenzene: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are both highly energetic compounds with significant applications in various fields.
Métodos De Preparación
2-methyl-1,3,5-trinitrobenzene
Synthetic Routes: It is typically synthesized by nitrating toluene with a mixture of nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-methyl-1,3,5-trinitrobenzene involves continuous nitration processes with stringent control over reaction conditions to ensure safety and high yield.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Synthetic Routes: HMX is synthesized through the nitrolysis of hexamine with nitric acid.
Industrial Production: The industrial production of HMX involves large-scale nitration processes with careful control of temperature and reaction conditions to ensure the stability of the product.
Análisis De Reacciones Químicas
2-methyl-1,3,5-trinitrobenzene
Types of Reactions: It undergoes various chemical reactions, including reduction, nitration, and substitution reactions.
Common Reagents and Conditions: Reduction of 2-methyl-1,3,5-trinitrobenzene typically involves reagents like tin and hydrochloric acid, producing 2-methyl-1,3,5-triaminobenzene.
Major Products: The major products formed from these reactions include 2-methyl-1,3,5-triaminobenzene and other substituted derivatives.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Types of Reactions: HMX undergoes thermal decomposition, reduction, and nitration reactions.
Common Reagents and Conditions: Thermal decomposition of HMX involves heating under controlled conditions, leading to the formation of various gaseous products.
Major Products: The major products of HMX decomposition include nitrogen, carbon monoxide, and water.
Aplicaciones Científicas De Investigación
2-methyl-1,3,5-trinitrobenzene
Chemistry: Used as a standard explosive for calibrating bomb calorimeters and studying explosive reactions.
Biology and Medicine: Limited applications due to its toxicity.
Industry: Widely used in mining, demolition, and military applications.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Chemistry: Studied for its high energy content and stability, making it suitable for use in propellants and explosives.
Biology and Medicine: Research is ongoing to understand its impact on the environment and potential detoxification methods.
Industry: Used in military applications, including rocket propellants and high-performance explosives.
Mecanismo De Acción
2-methyl-1,3,5-trinitrobenzene
Molecular Targets and Pathways: The explosive decomposition involves breaking of the nitro groups and formation of stable gaseous products.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Comparación Con Compuestos Similares
2-methyl-1,3,5-trinitrobenzene
Similar Compounds: 2,4,6-trinitrophenol (picric acid), 2,4,6-trinitroaniline (picramide).
Uniqueness: It is less sensitive to shock and friction compared to picric acid, making it safer to handle.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Propiedades
Número CAS |
57607-37-1 |
|---|---|
Fórmula molecular |
C11H13N11O14 |
Peso molecular |
523.29 g/mol |
Nombre IUPAC |
2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2 |
Clave InChI |
UPSVYNDQEVZTMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Descripción física |
Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


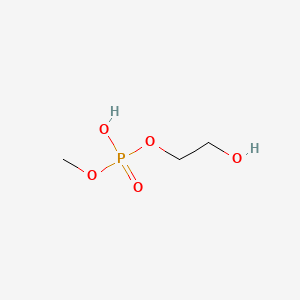

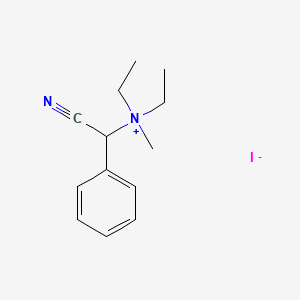

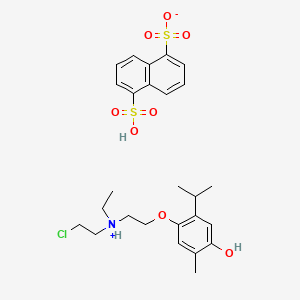
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

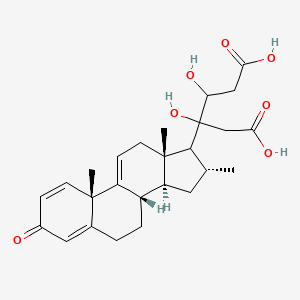
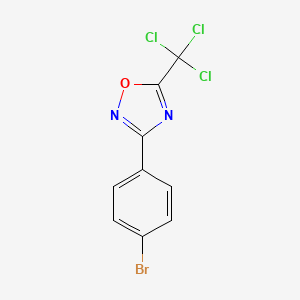
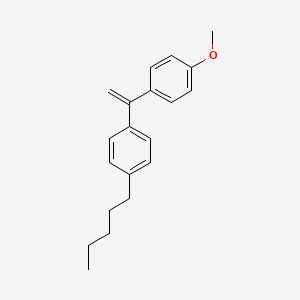
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
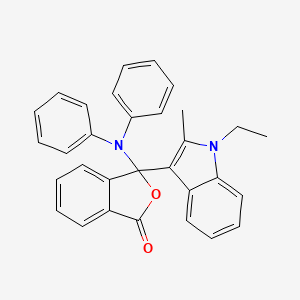
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
